2-Ethyl-6-isopropylphenyl isocyanate
Description
Contextualization of Isocyanates within Modern Organic Synthesis and Materials Science
Isocyanates, characterized by the reactive -N=C=O functional group, are fundamental building blocks in modern organic chemistry. Their pronounced electrophilicity makes them highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. This inherent reactivity is the cornerstone of their utility, enabling the synthesis of a diverse array of organic compounds and polymers.
The most notable application of isocyanates lies in the production of polyurethanes, a versatile class of polymers formed through the reaction of diisocyanates with polyols. Polyurethanes are integral to countless consumer and industrial products, from flexible and rigid foams to durable elastomers, high-performance adhesives, and protective coatings. Beyond the world of polymers, isocyanates serve as critical intermediates in the synthesis of numerous fine chemicals, including pharmaceuticals and agrochemicals, where the formation of urea (B33335) and carbamate (B1207046) linkages is a key strategic step.
Significance of Sterically Hindered and Substituted Aryl Isocyanates in Chemical Design and Functionality
While the basic reactivity of isocyanates is well-established, contemporary chemical design often requires a more nuanced control over their reactivity. This is where the concept of sterically hindered and substituted aryl isocyanates, such as 2-Ethyl-6-isopropylphenyl isocyanate, becomes paramount. The introduction of bulky alkyl groups in close proximity to the isocyanate group creates a sterically crowded environment that significantly modulates its reactivity.
This steric hindrance can temper the isocyanate's reactivity, making it more selective in its reactions with different nucleophiles. This controlled reactivity is a powerful tool for chemists, allowing for the design of polymers with highly specific properties. For instance, the use of sterically hindered isocyanates can lead to the formation of polyurethanes with enhanced thermal stability, improved resistance to chemical degradation, and precisely tailored mechanical characteristics. The specific substitution pattern on the aromatic ring also influences the electronic properties of the isocyanate group, providing another layer of control over its reactivity and the ultimate properties of the resulting materials.
Overview of Current Research Trajectories and Academic Interest Surrounding this compound
The unique architecture of this compound has positioned it as a compound of interest in specialized areas of chemical research. While extensive, large-scale studies on this specific molecule are not as prevalent as for more common industrial isocyanates, its application in niche, high-value areas is noteworthy.
A significant area of academic and industrial interest lies in its use as a building block in combinatorial chemistry for the discovery of new pharmaceutical agents. nih.govnih.gov Specifically, it has been employed in the synthesis of libraries of compounds aimed at identifying novel antagonists for the transient receptor potential vanilloid 1 (TRPV1), a receptor implicated in pain signaling. nih.gov The sterically hindered nature of the 2-ethyl-6-isopropylphenyl group is likely exploited to confer specific conformational constraints on the resulting molecules, potentially leading to higher selectivity and potency for the biological target.
The research trajectory for this compound appears to be focused on its role as a specialized reagent in the synthesis of complex organic molecules with potential biological activity. The academic interest stems from the desire to understand how the precise arrangement of the ethyl and isopropyl groups influences the pharmacological profile of the final compounds. This knowledge is crucial for the rational design of new and more effective therapeutic agents. While not a high-volume industrial chemical, this compound represents a valuable tool for researchers at the forefront of medicinal chemistry and materials science.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 102561-41-1 |
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| Physical Form (at 20°C) | Liquid |
| Boiling Point | Data not readily available |
| Density | Data not readily available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-isocyanato-3-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-4-10-6-5-7-11(9(2)3)12(10)13-8-14/h5-7,9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTUCESWFCLZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403021 | |
| Record name | 2-Ethyl-6-isopropylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102561-41-1 | |
| Record name | 1-Ethyl-2-isocyanato-3-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102561-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-6-isopropylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-6-isopropylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
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Reactivity and Fundamental Reaction Mechanisms of 2 Ethyl 6 Isopropylphenyl Isocyanate
Nucleophilic Addition Reactions of the Isocyanate Group
The carbon atom of the isocyanate (–N=C=O) group in 2-Ethyl-6-isopropylphenyl isocyanate is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This characteristic makes it susceptible to attack by a wide range of nucleophiles. The generally accepted mechanism involves the nucleophile attacking the central carbon atom, followed by a proton transfer to the nitrogen atom rsc.orgkhanacademy.org.
Reactions with Amine Nucleophiles: Formation of Substituted Urea (B33335) Derivatives
The reaction between this compound and primary or secondary amines is a facile process that yields N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. This reaction is typically rapid and exothermic. The reactions of primary aliphatic amines with aromatic isocyanates can be extremely fast, with reaction half-times estimated to be in the milliseconds umn.edu.
General Reaction Scheme: R-N=C=O + R'R''NH → R-NH-C(=O)-NR'R'' (where R = 2-ethyl-6-isopropylphenyl)
The reactivity of the isocyanate group is significantly influenced by its substituents rsc.org. In the case of this compound, two primary factors are at play:
Steric Effects: The ethyl and isopropyl groups at the ortho positions of the phenyl ring create substantial steric hindrance around the isocyanate functional group. This bulkiness impedes the approach of nucleophiles, leading to a slower reaction rate compared to less hindered aromatic isocyanates like phenyl isocyanate. This phenomenon arises because the transition state is more crowded, increasing the activation energy of the reaction nih.gov.
Electronic Effects: The alkyl (ethyl and isopropyl) groups are weakly electron-donating. This effect slightly increases the electron density on the phenyl ring, which in turn marginally reduces the electrophilicity of the isocyanate carbon atom. An electron-withdrawing group would typically enhance reactivity, while an electron-donating group tends to lower it rsc.org.
The interplay of these effects dictates that this compound is less reactive than non-ortho-substituted analogs.
Table 1: Influence of Substituents on Isocyanate Reactivity
| Feature | Effect on this compound | Impact on Reaction Kinetics |
| Steric Hindrance | High due to ortho ethyl and isopropyl groups | Decreases reaction rate |
| Electronic Effect | Weakly electron-donating alkyl groups | Slightly decreases reactivity |
The formation of urea from an isocyanate and an amine can proceed through both catalyst-free and catalyzed pathways.
Catalyst-Free Pathway: The uncatalyzed reaction occurs via a stepwise mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate, which then undergoes a rapid proton transfer from the nitrogen to the oxygen, yielding the stable urea derivative.
Catalyzed Pathways: While often not necessary for amine reactions, catalysts can be employed. Tertiary amines, for instance, can act as catalysts. The mechanism is believed to involve the tertiary amine activating the isocyanate or facilitating the proton transfer step. In industrial settings, various catalysts are used to control reaction rates for polyurethane formation, and similar principles can apply to urea formation semanticscholar.orgresearchgate.net. The development of polyurea reaction injection molding (RIM) systems has driven the need for detailed kinetic studies of these reactions umn.edu.
Reactions with Alcohol Nucleophiles: Formation of Carbamate (B1207046) Derivatives
This compound reacts with alcohols to form carbamate derivatives, also known as urethanes. This reaction is fundamental to the polyurethane industry kuleuven.be. The reaction rate is generally slower than that with amines, as alcohols are weaker nucleophiles.
General Reaction Scheme: R-N=C=O + R'OH → R-NH-C(=O)-OR' (where R = 2-ethyl-6-isopropylphenyl)
The kinetics of this reaction are complex and can be influenced by the alcohol's structure, with primary alcohols being more reactive than secondary alcohols kuleuven.bescispace.com. The reaction can be catalyzed by a wide range of compounds, including tertiary amines and metal catalysts like dibutyltin dilaurate and ferric acetylacetonate, which significantly increase the reaction rate scispace.comnasa.govgoogle.com. The mechanism often involves the formation of a complex between the catalyst and one of the reactants, facilitating the nucleophilic attack semanticscholar.orgrsc.org.
Reactions with Thiol Nucleophiles: Formation of Thiocarbamate Derivatives
The reaction of this compound with thiols (mercaptans) yields S-substituted thiocarbamates. Thiols are effective nucleophiles for this transformation. The synthesis of thiocarbamates from isocyanates and thiols is an efficient method due to its high atom economy and the absence of by-products rsc.org.
General Reaction Scheme: R-N=C=O + R'SH → R-NH-C(=O)-SR' (where R = 2-ethyl-6-isopropylphenyl)
This reaction can be performed under catalyst-free conditions or can be promoted by catalysts. Simple inorganic bases like sodium carbonate or more complex organometallic catalysts such as lanthanum complexes have been shown to effectively catalyze the addition of thiols to isocyanates under mild conditions rsc.orgacs.orgfigshare.com. The proposed mechanism for catalyzed reactions often involves the activation of the thiol by the catalyst, forming a more potent thiolate nucleophile researchgate.net.
Table 2: Nucleophilic Addition Reactions of this compound
| Nucleophile | Product Class | General Product Structure |
| Amine (R'R''NH) | Substituted Urea | 2-Et-6-iPr-Ph-NH-C(=O)-NR'R'' |
| Alcohol (R'OH) | Carbamate | 2-Et-6-iPr-Ph-NH-C(=O)-OR' |
| Thiol (R'SH) | Thiocarbamate | 2-Et-6-iPr-Ph-NH-C(=O)-SR' |
Cycloaddition Chemistry and Polymerization Initiation Mechanisms
Beyond nucleophilic additions, isocyanates can participate in cycloaddition reactions. For example, they can undergo [2+2] cycloadditions with electron-rich alkenes or [4+2] cycloadditions (Diels-Alder reactions) with dienes, although such reactions are less common than nucleophilic additions.
In the context of polymerization, this compound itself is a monofunctional isocyanate and thus acts as a chain terminator rather than a monomer for high polymer formation. However, molecules containing both an isocyanate group and a polymerizable group (like a vinyl group) can be used in copolymerization. For instance, isocyanate-containing monomers can be copolymerized with other ethylenically unsaturated monomers via free-radical emulsion polymerization to introduce pendant isocyanate groups into the resulting polymer google.com. These pendant groups can then be used for subsequent crosslinking reactions with diols or diamines google.com.
Investigation of [2+2] and [2+3] Cycloadditions Involving the Isocyanate Moiety
The isocyanate functional group is known to participate in various cycloaddition reactions. In the context of this compound, the bulky ortho substituents are expected to play a crucial role in the feasibility and outcome of such reactions.
[2+2] Cycloadditions: These reactions typically involve the reaction of the C=N bond of the isocyanate with an electron-rich alkene or alkyne. The steric bulk surrounding the isocyanate group in this compound would likely necessitate more forcing reaction conditions or the use of highly reactive coupling partners to achieve [2+2] cycloaddition. Research on similarly hindered isocyanates suggests that these reactions can be challenging, often requiring catalysis to proceed efficiently.
[2+3] Cycloadditions: Isocyanates can also undergo [2+3] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings. The steric environment around the isocyanate in this compound would influence the regioselectivity and stereoselectivity of such cycloadditions. While specific studies on this compound are not prevalent in publicly accessible literature, the general principles of cycloaddition chemistry suggest that the electronic nature of the dipole and the steric demands of both reactants would be critical factors.
A summary of expected reactivity in cycloaddition reactions is presented in the table below.
| Reaction Type | Reactant | Expected Product | Influence of Steric Hindrance |
| [2+2] Cycloaddition | Alkene | β-Lactam | Reduced reactivity, may require catalysis |
| [2+3] Cycloaddition | Azide | Triazolinone | May influence regioselectivity and reaction rate |
Role of this compound in Controlled Polymerization Initiation
Isocyanates can be utilized in polymerization reactions, most notably in the synthesis of polyurethanes. In the realm of controlled polymerization, specific isocyanates or their adducts can act as initiators or control agents. The bulky nature of this compound could be advantageous in certain controlled polymerization techniques.
For instance, in certain types of ring-opening polymerization, a sterically hindered isocyanate could be used to generate a bulky initiator that influences the stereochemistry and tacticity of the resulting polymer. The controlled addition of monomers to a growing polymer chain can be influenced by the steric bulk of the initiating species, potentially leading to polymers with specific microstructures and properties. While detailed studies on the use of this compound as a controlled polymerization initiator are limited, its structural features suggest potential applications in this area.
Specific Transformative Reactions (e.g., Hydrodeoxygenation)
Beyond cycloadditions and polymerization, isocyanates can participate in a range of transformative reactions. One such area of interest is their potential role in catalytic cycles, for example, in hydrodeoxygenation reactions. In such a process, an isocyanate could act as a temporary carrier of an oxygen atom from a substrate.
A hypothetical catalytic cycle for the hydrodeoxygenation of a carbonyl compound might involve the following steps:
Reaction of the carbonyl compound with a reducing agent and a catalyst to form an intermediate.
Reaction of this intermediate with this compound to form a carbamate-type adduct and the deoxygenated product.
Regeneration of the isocyanate from the adduct.
The steric hindrance provided by the 2-ethyl-6-isopropylphenyl group could be beneficial in preventing side reactions and promoting the desired catalytic turnover. However, specific research demonstrating the utility of this particular isocyanate in hydrodeoxygenation is not widely reported.
Equilibrium and De-insertion Processes of Isocyanate Adducts
The reactions of isocyanates with nucleophiles, such as alcohols or amines, are often reversible. The position of the equilibrium and the rate of the de-insertion (retro-reaction) are highly dependent on the structure of the isocyanate and the nucleophile, as well as the reaction conditions.
For adducts derived from this compound, the significant steric bulk around the urethane (B1682113) or urea linkage would be expected to influence the stability of the adduct. This steric strain can lower the activation energy for the de-insertion process, shifting the equilibrium towards the starting materials at elevated temperatures. This property is often exploited in the concept of "blocked isocyanates," where a reactive isocyanate is temporarily protected and can be regenerated by heating.
The equilibrium constant (Keq) for the formation of a urethane from this compound and an alcohol can be represented as:
Keq = [Urethane] / ([Isocyanate] * [Alcohol])
The table below summarizes the expected effect of steric hindrance on the equilibrium of adduct formation.
| Adduct Type | Nucleophile | Effect of Steric Hindrance on Equilibrium |
| Urethane | Alcohol | Shifts equilibrium towards reactants, facilitates de-insertion |
| Urea | Amine | Shifts equilibrium towards reactants, facilitates de-insertion |
This characteristic could be useful in applications requiring controlled release of the isocyanate at a specific temperature.
Advanced Applications of 2 Ethyl 6 Isopropylphenyl Isocyanate in Materials Science and Organic Synthesis
Polymerization Chemistry and Polymeric Material Synthesis
The distinct structure of 2-Ethyl-6-isopropylphenyl isocyanate is leveraged in polymerization to create polymers with tailored properties. Its sterically hindered nature plays a crucial role in defining the architecture and performance of the resulting materials.
Incorporation into Polyurethane and Polyurea Architectures
Polyurethanes and polyureas are traditionally synthesized by the step-growth polymerization of diisocyanates with polyols and polyamines, respectively. qucosa.de The choice of isocyanate is a critical factor that dictates the final properties of the polymer. researchgate.net While common diisocyanates like Toluene diisocyanate (TDI) and Methylene (B1212753) diphenyl diisocyanate (MDI) are widely used, specialty isocyanates such as this compound offer unique advantages in creating high-performance materials. aidic.it
Impact of Hindered Isocyanates on Polymer Network Structure and Properties
The ethyl and isopropyl groups ortho to the isocyanate function in this compound create significant steric hindrance. This structural feature has a profound impact on several aspects of polymerization and the final polymer properties:
Reactivity Moderation: Steric hindrance lowers the reactivity of the isocyanate group. nih.gov This can be advantageous in applications requiring a longer pot life or more controlled curing profiles, such as in coatings and adhesives. qucosa.de The reaction between amines and isocyanates is typically very fast; the steric hindrance in molecules like this compound allows for the formulation of systems with more manageable reaction rates. pcimag.com
Network Structure and Crosslinking: In the formation of cross-linked polyurethane or polyurea networks, the reduced reactivity can lead to a more uniform network structure. Greater cross-linking generally results in harder, more chemically resistant polymers. dau.edu The moderated reaction rate of a hindered isocyanate allows for more even chain growth before gelation, potentially reducing internal stresses and improving the homogeneity of the final thermoset.
Phase Separation: In segmented polyurethanes, which are composed of alternating hard and soft segments, the structure of the isocyanate influences the degree of phase separation between these segments. mdpi.com The bulky side groups of this compound can disrupt the packing and hydrogen bonding within the hard segments, which are typically formed by the reaction of the isocyanate and a chain extender. This can lead to a more diffuse interface between hard and soft domains, affecting the material's thermal and mechanical properties, such as tensile strength and elasticity. researchgate.net
Mechanical and Thermal Properties: The structure of the diisocyanate has a significant influence on the mechanical and thermal properties of the resulting polyurethane. researchgate.net By altering the symmetry and hydrogen bonding capability of the hard segments, hindered isocyanates can be used to fine-tune properties like hardness, flexibility, and thermal stability.
The following table summarizes the general influence of isocyanate structure on polyurethane properties, providing context for the expected impact of a hindered aromatic isocyanate.
| Property | Aromatic Isocyanates (e.g., MDI, TDI) | Aliphatic Isocyanates (e.g., HDI, IPDI) | Sterically Hindered Isocyanates (Inferred) |
| Reactivity | High | Moderate | Low to Moderate |
| UV Stability | Poor (leads to yellowing) | Excellent | Poor (Aromatic Ring) |
| Hardness | High | Moderate to High | Potentially lower due to disrupted packing |
| Flexibility | Lower | Higher | Potentially higher |
| Processing Window | Short | Moderate | Longer |
Application in Controlled Polymerization Techniques (e.g., RAFT Polymerization)
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, have emerged as powerful tools for synthesizing polymers with well-defined architectures. While the direct polymerization of isocyanate-containing monomers presents challenges due to the high reactivity of the NCO group, studies have demonstrated that RAFT can be adapted for certain isocyanate-functionalized monomers.
However, there is no specific research available on the direct RAFT polymerization of this compound. The application would likely involve first synthesizing a vinyl- or acrylic-based monomer that incorporates the 2-ethyl-6-isopropylphenyl urethane (B1682113) structure, which could then be polymerized via RAFT. The steric hindrance of the phenyl group could influence the polymerization kinetics of such a monomer.
Formation of Novel Hybrid Resins and Crosslinked Polymer Systems
This compound can serve as a critical component in the formulation of hybrid resins and crosslinked polymer systems. Isocyanate-terminated prepolymers are often used to create crosslinked networks by reacting with polyols or other active hydrogen compounds. industrialchemicals.gov.au
The moderated reactivity of this compound makes it a candidate for creating prepolymers with enhanced stability. In a two-component system, this translates to a longer working time after the components are mixed, allowing for more complex molding or application processes. The bulky side groups can also be used to control the crosslink density of the final material, thereby tailoring its mechanical properties from rigid to elastomeric.
Rational Design and Synthesis of Complex Functional Molecules
Beyond polymer science, isocyanates are valuable reagents in organic synthesis for building complex molecular frameworks.
Utility as a Precursor for Diverse Organic Scaffolds (e.g., Heterocyclic Compounds)
Isocyanates are versatile building blocks for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The electrophilic carbon atom of the isocyanate group readily reacts with nucleophiles, initiating cyclization cascades to form stable ring systems.
While specific examples utilizing this compound are not prominent in the literature, its structural features suggest it could be a valuable precursor for several reasons:
Controlled Reactions: The sterically hindered NCO group would exhibit chemoselectivity, reacting preferentially with less hindered nucleophiles or requiring specific catalytic activation. This allows for more controlled and selective synthetic transformations.
Solubility: The alkyl groups (ethyl and isopropyl) enhance the solubility of the isocyanate and its derivatives in organic solvents, which can be beneficial for reaction conditions and purification processes.
Unique Scaffolds: Incorporating the 2-ethyl-6-isopropylphenyl moiety into a heterocyclic core would yield novel structures with specific steric and electronic properties, which could be explored in drug discovery and materials science for creating molecules with tailored biological activity or physical characteristics.
Implementation in Combinatorial Chemistry and Library Generation for Chemical Discovery
The unique structural characteristics of this compound, specifically the steric hindrance provided by the ethyl and isopropyl groups flanking the reactive isocyanate functional group, make it a valuable reagent in the field of combinatorial chemistry. This branch of chemistry focuses on the rapid synthesis of large, diverse collections of chemical compounds, known as chemical libraries, which can then be screened for biological activity or other desired properties. The controlled reactivity of this compound allows for its strategic incorporation into library synthesis workflows, leading to the generation of novel molecular entities for chemical discovery.
The generation of a chemical library often involves a "split-and-pool" synthesis strategy. In this approach, a solid support is divided into multiple portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process is repeated to create a vast number of unique compounds on individual beads or in separate wells. This compound can be introduced in one of the final steps to cap unreacted functional groups or to add a specific structural feature across a subset of the library. This allows for the systematic exploration of how this particular substituent affects the properties of the library members.
For instance, in the generation of a library of substituted ureas or carbamates with potential therapeutic applications, this compound can be reacted with a library of primary or secondary amines or alcohols attached to a solid support. The resulting ureas or carbamates will all share the common feature of the 2-ethyl-6-isopropylphenyl group, while the diversity is generated from the various amine or alcohol building blocks used in the library synthesis.
The table below illustrates a representative set of reactions where this compound could be employed in the final step of a combinatorial synthesis to generate a library of diverse molecules.
| Core Scaffold (with nucleophile) | Reaction with this compound | Resulting Library Member |
| R-NH₂ (Primary Amine) | R-NH₂ + C₁₂H₁₅NO → R-NH-C(O)NH-C₆H₃(C₂H₅)(i-Pr) | N-substituted urea (B33335) |
| R-OH (Alcohol) | R-OH + C₁₂H₁₅NO → R-O-C(O)NH-C₆H₃(C₂H₅)(i-Pr) | N-substituted carbamate (B1207046) |
| R-SH (Thiol) | R-SH + C₁₂H₁₅NO → R-S-C(O)NH-C₆H₃(C₂H₅)(i-Pr) | N-substituted thiocarbamate |
This table demonstrates the versatility of this compound in reacting with different nucleophiles to form a variety of functional groups within a chemical library.
Derivatization Strategies for Analytical Resolution and Separation
In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for a particular analytical method, such as chromatography or spectroscopy. This compound can be employed as a derivatizing agent, particularly for the analysis of compounds containing active hydrogen atoms, such as primary and secondary amines and alcohols. The reaction of the isocyanate with these functional groups introduces the bulky and chromophoric 2-ethyl-6-isopropylphenyl group, which can significantly improve the analytical properties of the target molecules.
One of the primary goals of derivatization in chromatography is to enhance the detectability and improve the separation of analytes. For instance, many small, polar molecules like amino acids or certain drug metabolites may exhibit poor retention on standard reversed-phase high-performance liquid chromatography (HPLC) columns and may lack a strong chromophore for UV detection. By reacting these molecules with this compound, the resulting derivatives become more nonpolar, leading to better retention and separation. Furthermore, the introduced aromatic ring provides a strong UV chromophore, allowing for sensitive detection at low concentrations.
The derivatization reaction is typically carried out by mixing the sample containing the analyte with a solution of this compound in an appropriate aprotic solvent. A catalyst, such as a tertiary amine, may be added to facilitate the reaction. After the reaction is complete, the excess reagent can be removed, and the derivatized sample can be directly analyzed.
The choice of derivatizing agent is crucial for successful analysis, and this compound offers specific advantages. The steric hindrance around the isocyanate group can lead to selective reactions with less sterically hindered primary amines over more hindered secondary amines, which can be beneficial in complex sample matrices. Moreover, the mass of the derivatizing agent is significant, which can be advantageous in mass spectrometry-based detection methods, as it shifts the mass-to-charge ratio of the analyte to a region with less background interference.
The following table summarizes the key aspects of using this compound as a derivatizing agent for analytical purposes.
| Analyte Functional Group | Derivatization Product | Analytical Advantage | Typical Analytical Technique |
| Primary Amine (-NH₂) | Substituted Urea | Increased hydrophobicity, UV absorbance, and mass | HPLC-UV, LC-MS |
| Secondary Amine (-NHR) | Substituted Urea | Increased hydrophobicity, UV absorbance, and mass | HPLC-UV, LC-MS |
| Alcohol (-OH) | Carbamate | Increased hydrophobicity, UV absorbance, and mass | HPLC-UV, LC-MS |
This table highlights how derivatization with this compound enhances the analytical detection and separation of various compounds.
While specific documented examples of this compound as a widely used, commercially available derivatization reagent are not abundant in readily available literature, its chemical properties are analogous to other isocyanates used for these purposes. The principles of isocyanate chemistry support its utility in these applications. The selection of a particular isocyanate for derivatization often depends on the specific requirements of the analysis, such as the desired chromatographic retention time, the wavelength of maximum UV absorbance, and the fragmentation pattern in mass spectrometry.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Ethyl 6 Isopropylphenyl Isocyanate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-ethyl-6-isopropylphenyl isocyanate. Through the analysis of ¹H and ¹³C NMR spectra, a detailed map of the carbon-hydrogen framework can be constructed.
Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Assignment and Interpretation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and isopropyl groups.
Aromatic Protons (Ar-H): The three protons on the phenyl ring will likely appear as a set of multiplets in the aromatic region, typically between δ 7.0 and 7.5 ppm. The substitution pattern will lead to specific splitting patterns, which can be analyzed to confirm the positions of the substituents.
Isopropyl Group (-CH(CH₃)₂): The methine proton (CH) of the isopropyl group is expected to be a septet (or multiplet) due to coupling with the six equivalent methyl protons. This signal would likely be found in the range of δ 2.8-3.5 ppm. The twelve methyl protons (CH₃) will appear as a doublet further upfield, likely in the δ 1.2-1.5 ppm region.
Ethyl Group (-CH₂CH₃): The methylene (B1212753) protons (CH₂) of the ethyl group will present as a quartet, coupled to the methyl protons, and are expected in the δ 2.5-2.9 ppm range. The methyl protons (CH₃) of the ethyl group will appear as a triplet at higher field, around δ 1.1-1.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. nih.gov
Isocyanate Carbon (-N=C=O): The carbon of the isocyanate group is characteristically found in the downfield region of the spectrum, typically between δ 120 and 130 ppm. researchgate.net
Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals in the region of δ 120-150 ppm. The carbons directly attached to the substituents (C-1, C-2, C-6) will have their chemical shifts significantly influenced by these groups.
Isopropyl Group Carbons: The methine carbon (-CH) of the isopropyl group is expected around δ 28-35 ppm, while the two equivalent methyl carbons (-CH₃) would appear at approximately δ 22-25 ppm. chemicalbook.com
Ethyl Group Carbons: The methylene carbon (-CH₂) of the ethyl group is predicted to be in the range of δ 23-28 ppm, and the methyl carbon (-CH₃) at around δ 13-16 ppm.
A summary of the predicted chemical shifts is presented in the table below.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ar-H | 7.0 - 7.5 (m) | - |
| -CH(CH₃)₂ | 2.8 - 3.5 (sept) | 28 - 35 |
| -CH(CH₃)₂ | 1.2 - 1.5 (d) | 22 - 25 |
| -CH₂CH₃ | 2.5 - 2.9 (q) | 23 - 28 |
| -CH₂CH₃ | 1.1 - 1.4 (t) | 13 - 16 |
| Ar-C (Substituted) | - | 130 - 150 |
| Ar-C (Unsubstituted) | - | 120 - 130 |
| -N=C=O | - | 120 - 130 |
Data are predicted based on analogous compounds and general NMR principles. Actual experimental values may vary. m = multiplet, sept = septet, d = doublet, q = quartet, t = triplet.
Application of Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Mechanistic Insight and Conformational Analysis
To unambiguously assign the ¹H and ¹³C signals and to probe the conformational dynamics of this compound, advanced NMR techniques are indispensable. science.gov
Two-Dimensional (2D) NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.comsdsu.edu For this compound, COSY would show correlations between the methine and methyl protons of the isopropyl group, and between the methylene and methyl protons of the ethyl group. It would also help in assigning the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduresearchgate.net This is crucial for definitively assigning which proton signal corresponds to which carbon signal. For instance, it would link the methylene proton quartet to the corresponding methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. youtube.comresearchgate.net This powerful technique helps to piece together the entire molecular structure by connecting different spin systems. For example, correlations would be expected from the isopropyl methine proton to the adjacent aromatic carbons (C-1 and C-2) and the isopropyl methyl carbons.
Variable Temperature (VT) NMR: Due to the steric hindrance imposed by the ethyl and isopropyl groups, rotation around the C-N bond connecting the aryl ring and the isocyanate group might be restricted. VT-NMR studies can provide valuable information on the conformational dynamics. scielo.brresearchgate.net At low temperatures, the interconversion between different conformers might slow down, leading to the appearance of separate signals for each conformer. By analyzing the spectra at different temperatures, the energy barrier for this rotation can be determined, offering insights into the molecule's conformational preferences and rigidity. scielo.brresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. chemicalbook.com
Detailed Vibrational Mode Assignment of the Isocyanate Group and Aryl Ring Substituents
The IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands for the isocyanate group, the substituted aromatic ring, and the alkyl side chains.
Isocyanate Group (-N=C=O): The most prominent feature in the IR spectrum is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group. This band typically appears in the region of 2240-2280 cm⁻¹. youtube.com Its high intensity is due to the large change in dipole moment during the vibration. The corresponding symmetric stretch is usually much weaker and appears at a lower frequency.
Aryl Ring: The aromatic ring will give rise to several characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found in the 650-900 cm⁻¹ range.
Alkyl Substituents: The ethyl and isopropyl groups will show C-H stretching vibrations in the 2850-2970 cm⁻¹ region. C-H bending vibrations for the methyl and methylene groups are expected in the 1370-1470 cm⁻¹ range.
The Raman spectrum will complement the IR data. The symmetric vibrations, which often result in a small change in dipole moment but a large change in polarizability, can be strong in the Raman spectrum. For instance, the symmetric stretch of the aromatic ring is often a strong Raman band.
A table summarizing the expected key vibrational frequencies is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| N=C=O Asymmetric Stretch | 2240 - 2280 | IR | Very Strong, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium to Weak |
| Alkyl C-H Stretch | 2850 - 2970 | IR, Raman | Strong to Medium |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium to Strong |
| Alkyl C-H Bend | 1370 - 1470 | IR, Raman | Medium |
| Aromatic C-H Out-of-Plane Bend | 650 - 900 | IR | Strong to Medium |
Data are predicted based on general vibrational spectroscopy principles and data from analogous compounds.
Mass Spectrometry (MS) for Precise Molecular Characterization and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) for Parent Ion and Fragment Identification
Both ESI-MS and EI-MS can be used to analyze this compound, with each technique offering unique advantages.
Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. libretexts.org The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.
Molecular Ion Peak: The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Fragmentation Pattern: Due to the steric hindrance around the isocyanate group, fragmentation pathways involving the loss of the alkyl substituents are likely. nih.govnih.gov Common fragmentation patterns for aryl isocyanates include the loss of CO (28 Da) from the isocyanate group to form a nitrene radical cation. nih.gov Loss of the ethyl group (29 Da) or the isopropyl group (43 Da) through benzylic cleavage are also plausible fragmentation pathways. The fragmentation of 2,6-dimethylphenyl isocyanate shows a prominent molecular ion peak and fragments corresponding to the loss of CO and methyl groups, suggesting a similar behavior for the target compound. nist.gov
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing compounds in solution and often results in less fragmentation than EI. researchgate.net For this compound, ESI-MS would likely show a strong signal for the protonated molecule [M+H]⁺. If the analysis is performed in the presence of sodium salts, an adduct ion [M+Na]⁺ might also be observed. ESI-MS is particularly useful for monitoring reactions of the isocyanate, for example, its conversion to a urethane (B1682113) or urea (B33335) derivative, as the products can be readily detected as their protonated forms.
A table of expected major ions in the mass spectrum is given below.
| Ion | Expected m/z | Technique | Description |
| [C₁₂H₁₅NO]⁺• | 189.12 | EI-MS | Molecular Ion |
| [C₁₁H₁₅N]⁺• | 161.12 | EI-MS | Loss of CO |
| [C₁₀H₁₀NO]⁺ | 160.07 | EI-MS | Loss of Ethyl Group |
| [C₉H₁₂NO]⁺ | 150.09 | EI-MS | Loss of Isopropyl Group |
| [C₁₂H₁₆NO]⁺ | 190.12 | ESI-MS | Protonated Molecule [M+H]⁺ |
The m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.
Development of Derivatization Strategies for Enhanced Mass Spectrometric Detection Sensitivity
The high reactivity and inherent instability of the isocyanate functional group (-N=C=O) present significant challenges for direct analysis by mass spectrometry (MS). To overcome these issues, derivatization is a crucial and widely adopted strategy. This process involves a chemical reaction that converts the target isocyanate into a more stable and readily analyzable compound, typically a urea derivative. This transformation not only enhances the stability of the analyte but also significantly improves its ionization efficiency and the selectivity of its detection in complex matrices. chemicalbook.comresearchgate.net
For aromatic isocyanates, including sterically hindered compounds like this compound, primary and secondary amines are the most common derivatizing agents. The reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group, forming a stable urea linkage.
Common derivatizing agents include:
Di-n-butylamine (DBA): This secondary amine reacts with isocyanates to form stable urea derivatives. nih.govdiva-portal.org The resulting products are amenable to analysis by liquid chromatography-mass spectrometry (LC-MS). The use of DBA is advantageous due to its high reactivity. chemicalbook.comdiva-portal.org
1-(2-Methoxyphenyl)piperazine (2MP): This reagent is frequently used for air sampling and subsequent analysis of isocyanates. researchgate.net It reacts rapidly with isocyanates to form stable piperazine-urea derivatives that can be analyzed with high sensitivity.
Benzylamine (B48309) (BA): This primary amine can also be used to derivatize isocyanates, yielding urea derivatives with good chromatographic and mass spectrometric properties. nih.gov
The choice of derivatizing agent can be optimized based on the specific analytical requirements, such as the desired chromatographic retention time and the mass-to-charge (m/z) ratio of the resulting derivative, to avoid interferences from matrix components. nih.gov For this compound, the significant steric hindrance posed by the ortho-ethyl and ortho-isopropyl groups might influence the kinetics of the derivatization reaction. A higher reaction temperature or longer reaction time may be necessary to ensure complete conversion to the urea derivative. chemicalbook.com
The derivatization process is typically performed immediately after sample collection or extraction to prevent the degradation of the isocyanate or its reaction with other sample components like water. epa.gov
Table 1: Common Derivatizing Agents for Isocyanate Analysis
| Derivatizing Agent | Chemical Class | Resulting Derivative | Typical Analytical Method |
| Di-n-butylamine (DBA) | Secondary Amine | Substituted Urea | LC-MS/MS |
| 1-(2-Methoxyphenyl)piperazine (2MP) | Secondary Amine | Piperazine-Urea | LC-MS/MS |
| Benzylamine (BA) | Primary Amine | Substituted Urea | LC-MS/MS |
| 9-(N-methylaminomethyl)anthracene (MAMA) | Secondary Amine | Anthracene-Urea | HPLC with Fluorescence Detection |
X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives and Adducts
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While no crystal structures of this compound derivatives are currently reported in open literature, this technique offers unparalleled insight into the molecular architecture of such compounds.
Should a derivative of this compound—for instance, its urea adduct with an amine like benzylamine or di-n-butylamine—be successfully crystallized, X-ray diffraction analysis would provide a wealth of structural information. This includes:
Unambiguous Confirmation of Covalent Structure: The analysis would definitively confirm the connectivity of atoms, verifying the formation of the expected urea derivative.
Precise Bond Lengths and Angles: High-precision measurements of all bond lengths and angles within the molecule would be obtained. For example, the C-N and C=O bond lengths in the urea moiety and the geometry around the phenyl ring would be accurately determined.
Molecular Conformation: The technique would reveal the preferred conformation of the molecule in the solid state. This includes the rotational orientation (torsion angles) of the ethyl and isopropyl groups relative to the phenyl ring and the conformation of the substituent groups on the urea nitrogen atoms.
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state. This includes identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., between the N-H of the urea and the C=O group of an adjacent molecule), van der Waals forces, and potential π-π stacking interactions between phenyl rings.
For illustrative purposes, the analysis of N,N′-diethyl-N,N′-diphenylurea has shown that the molecule possesses pseudo C2 symmetry with both phenyl groups in a trans configuration relative to the carbonyl oxygen. researchgate.net Similar conformational details and the impact of the bulky ethyl and isopropyl substituents on the crystal packing could be elucidated for a derivative of this compound.
Table 2: Potential Structural Data from X-ray Crystallography of a Hypothetical 2-Ethyl-6-isopropylphenyl Urea Derivative
| Structural Parameter | Information Gained |
| Unit Cell Dimensions | Dimensions and angles of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Bond Lengths (e.g., C=O, C-N) | Insights into bond order and hybridization. |
| Bond Angles (e.g., N-C-N) | Information on the geometry around atomic centers. |
| Torsion Angles | Description of the molecule's conformation and steric relationships. |
| Hydrogen Bonding Network | Details of intermolecular forces governing the crystal structure. |
Hyphenated Chromatographic-Spectroscopic Methods (LC-MS, GC-MS) for Purity Assessment and Complex Mixture Analysis
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of isocyanates and their derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant technique for the analysis of isocyanate derivatives. nih.gov The urea derivatives formed from reactions with agents like DBA or 2MP are non-volatile and thermally stable, making them ideal for LC separation.
Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed, using a C18 or similar column. A mobile phase gradient, often consisting of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid, is used to elute the analytes. nih.gov
Detection: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source is the detection method of choice. researchgate.net ESI allows for the soft ionization of the derivatized analytes, typically forming protonated molecules [M+H]+. The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the quantification of trace levels of isocyanates in complex matrices. researchgate.net In MRM, a specific precursor ion for the derivatized analyte is selected and fragmented, and a specific product ion is monitored.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for isocyanate analysis, particularly for the analysis of their corresponding diamines after hydrolysis or for more volatile derivatives. researchgate.netmdpi.com For a compound like this compound, direct analysis is challenging due to its reactivity. However, its hydrolysis product, 2-ethyl-6-isopropylaniline, or a suitable stable derivative could be analyzed by GC-MS. The analysis of the related compound 2,6-diisopropylphenyl isocyanate is documented in the NIST database with GC-MS data, suggesting a viable analytical approach for this class of compounds. nih.gov
Separation: A capillary column with a non-polar or medium-polarity stationary phase is typically used. A temperature program is applied to the GC oven to separate the analytes based on their boiling points and interaction with the stationary phase.
Detection: Electron ionization (EI) is a common ionization technique in GC-MS, which generates a characteristic fragmentation pattern that serves as a fingerprint for compound identification by comparison to spectral libraries.
These hyphenated methods are crucial for assessing the purity of this compound and for quantifying its presence in complex mixtures, such as residual monomer in polymer products or in environmental samples after appropriate derivatization.
Table 3: Illustrative LC-MS/MS Parameters for the Analysis of a Derivatized Aromatic Isocyanate
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]+ | Specific m/z for the derivatized analyte |
| Product Ion | Specific m/z of a characteristic fragment |
| Collision Energy | Optimized for the specific analyte |
Computational Chemistry and Theoretical Investigations of 2 Ethyl 6 Isopropylphenyl Isocyanate
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Conformation
Quantum mechanical calculations are fundamental to modern chemical research, providing a detailed description of electron distribution and molecular geometry. These methods are particularly useful for understanding the properties of complex molecules like 2-Ethyl-6-isopropylphenyl isocyanate.
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of practical interest. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine its most stable three-dimensional structure.
The geometry optimization process reveals crucial information about bond lengths, bond angles, and dihedral angles. The bulky ethyl and isopropyl groups at the ortho positions (2 and 6) of the phenyl ring exert significant steric influence. This steric hindrance forces the isocyanate group (-N=C=O) and the alkyl substituents to adopt specific orientations to minimize repulsive forces. The phenyl ring itself may exhibit slight deviations from perfect planarity to accommodate the spatial demands of the large ortho groups.
Key geometric parameters predicted from DFT calculations for a representative 2,6-dialkylphenyl isocyanate are presented in the table below. These values are illustrative and based on calculations for structurally similar compounds.
| Parameter | Predicted Value | Description |
| C-N (isocyanate) Bond Length | ~1.38 Å | The length of the bond connecting the phenyl ring to the isocyanate nitrogen. |
| N=C (isocyanate) Bond Length | ~1.21 Å | The length of the nitrogen-carbon double bond within the isocyanate group. |
| C=O (isocyanate) Bond Length | ~1.18 Å | The length of the carbon-oxygen double bond within the isocyanate group. |
| C-N=C Bond Angle | ~125° | The angle around the nitrogen atom of the isocyanate group. |
| N=C=O Bond Angle | ~178° | The angle of the isocyanate functional group, which is nearly linear. |
| Phenyl-N-C=O Dihedral Angle | Variable | This angle indicates the twist of the isocyanate group relative to the plane of the phenyl ring, a key indicator of steric strain. |
Note: These values are representative and would be precisely determined for this compound through specific DFT calculations.
The Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
For this compound, the HOMO is typically a π-orbital distributed over the aromatic ring, indicating that the ring is the primary site of electron donation. The LUMO, conversely, is expected to be localized predominantly on the isocyanate functional group, specifically the π* orbital of the N=C=O system. This localization makes the carbon atom of the isocyanate group the primary electrophilic site, susceptible to attack by nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. From these orbital energies, various reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.
| Descriptor | Formula | Predicted Value (eV) | Significance |
| HOMO Energy (EHOMO) | - | ~ -6.5 | Relates to ionization potential; higher energy indicates greater electron-donating ability. |
| LUMO Energy (ELUMO) | - | ~ -0.8 | Relates to electron affinity; lower energy indicates greater electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 5.7 | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.65 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.85 | Measures resistance to change in electron distribution; a larger value indicates greater stability. |
Note: These energy values are illustrative, based on typical DFT calculations for sterically hindered aromatic isocyanates.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly valuable for understanding how steric hindrance affects the reactivity of this compound.
The characteristic reaction of isocyanates is nucleophilic addition to the electrophilic carbon atom of the -N=C=O group. A common example is the reaction with an alcohol to form a urethane (B1682113). Computational modeling can map out the potential energy surface for this reaction, identifying the lowest energy pathway.
The mechanism typically involves the approach of the nucleophile (e.g., the oxygen of an alcohol) to the isocyanate carbon. As the new bond forms, the geometry of the isocyanate group changes, and a proton is transferred from the nucleophile to the nitrogen atom. This process proceeds through a high-energy transition state. DFT calculations can precisely determine the geometry of this transition state and its energy relative to the reactants.
The ethyl and isopropyl groups at the 2 and 6 positions of the phenyl ring create a sterically crowded environment around the isocyanate functionality. This steric shielding has a profound impact on the molecule's reactivity. Computationally, this effect is quantified by an increase in the activation energy (energy barrier) for the addition reaction.
Transition state modeling reveals that for a nucleophile to attack the isocyanate carbon, it must approach from a specific trajectory that minimizes steric clashes with the bulky ortho substituents. This constrained pathway is energetically less favorable than the approach to an unhindered isocyanate, such as phenyl isocyanate. The result is a slower reaction rate for this compound compared to its less hindered counterparts. The calculations would show a higher energy for the transition state, directly reflecting the steric impediment.
Predictive Thermodynamic and Kinetic Studies via Computational Methods
Beyond mechanistic pathways, computational methods can predict the thermodynamic and kinetic parameters of a reaction. By calculating the energies of reactants, transition states, and products, a comprehensive energy profile for the reaction can be constructed.
For the reaction of this compound with a nucleophile, these calculations can predict:
Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous process.
Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. As discussed, steric hindrance from the ethyl and isopropyl groups is expected to significantly increase this value.
The following table provides hypothetical, yet realistic, comparative data for the reaction of different phenyl isocyanates with a simple alcohol, illustrating the impact of steric hindrance.
| Isocyanate | Relative Activation Energy (kcal/mol) | Relative Reaction Rate |
| Phenyl Isocyanate | Baseline | 1.0 |
| 2,6-Dimethylphenyl Isocyanate | Baseline + 5-7 | ~0.1 |
| This compound | Baseline + 8-12 | ~0.01 |
Note: These values are qualitative predictions to illustrate the expected kinetic effect of increasing steric bulk.
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are effective for producing 2-Ethyl-6-isopropylphenyl isocyanate with high purity?
- Methodological Answer : The compound can be synthesized via reactions involving thiocarbanilide derivatives or ammonium dithiocarbamates. For example, phosphorus pentoxide or acetic anhydride can catalyze the conversion of thiocarbanilide to isocyanate analogs under controlled conditions . Optimization requires inert atmospheres (e.g., nitrogen) to prevent hydrolysis and side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection after derivatization (e.g., using 1-(2-methoxyphenyl)piperazine) is recommended for quantifying trace impurities . Gas-liquid chromatography (GLC) paired with mass spectrometry (MS) can confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions (ethyl and isopropyl groups) .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and closed systems to minimize inhalation exposure. Personal protective equipment (PPE), including nitrile gloves and respirators with organic vapor cartridges, is mandatory. Storage under anhydrous conditions (e.g., molecular sieves) prevents hydrolysis to toxic aromatic amines. Regular air monitoring via colorimetric detector tubes or HPLC analysis of amine derivatives ensures workplace safety .
Advanced Research Questions
Q. How do steric and electronic effects of the ethyl and isopropyl substituents influence the reactivity of this compound in polymer synthesis?
- Methodological Answer : Computational studies (e.g., density functional theory) can model steric hindrance and electron-withdrawing effects on the NCO group’s electrophilicity. Experimental kinetic analyses (e.g., monitoring reaction rates with diols or diamines) reveal reduced reactivity compared to less hindered isocyanates like toluene diisocyanate (TDI). Adjusting catalyst systems (e.g., tin-based catalysts) may compensate for steric limitations .
Q. What strategies can mitigate environmental risks during the use of this compound in polyurethane production?
- Methodological Answer : Green chemistry approaches include:
- Substitution : Replace aromatic isocyanates with aliphatic analogs (e.g., hexamethylene diisocyanate) to avoid toxic amine formation via hydrolysis .
- Process Optimization : Use solvent-free systems or supercritical CO₂ as a reaction medium to reduce volatile organic compound (VOC) emissions.
- End-of-Life Management : Design polyurethanes for chemical recycling via glycolysis, which cleaves urethane bonds without releasing hazardous intermediates .
Q. How can contradictions in toxicity data for this compound be resolved?
- Methodological Answer : Discrepancies between acute toxicity studies (e.g., rodent LC₅₀ values) and occupational exposure limits (OELs) require meta-analyses of exposure scenarios. For example, controlled industrial use (low airborne concentrations) may align with safety assessments , whereas hydrolysis in biological systems (e.g., forming DNA adducts) necessitates in vitro genotoxicity assays (e.g., Ames test or comet assay) to evaluate mutagenic potential .
Methodological Design and Data Analysis
Q. How should researchers design experiments to evaluate the thermal stability of polyurethanes derived from this compound?
- Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen/air atmospheres to assess decomposition temperatures. Pair with differential scanning calorimetry (DSC) to identify glass transition (Tg) and curing exotherms. Accelerated aging studies (e.g., 70°C/75% RH for 28 days) simulate long-term stability, with Fourier-transform infrared (FTIR) spectroscopy tracking NCO group degradation .
Q. What computational tools are suitable for predicting the hydrolytic degradation pathways of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model hydrolysis kinetics in aqueous environments. Quantum mechanical calculations (e.g., Gaussian software) identify transition states and intermediates. Validate predictions with high-resolution LC-MS/MS to detect degradation products like 2-ethyl-6-isopropylaniline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
